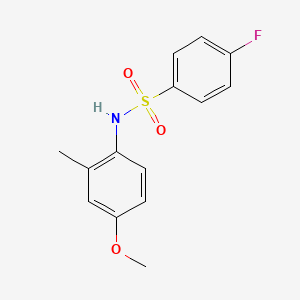

![molecular formula C16H11Cl2N3OS B5350843 1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3-phenylurea CAS No. 5695-15-8](/img/structure/B5350843.png)

1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3-phenylurea

Overview

Description

1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3-phenylurea is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties

Mechanism of Action

Target of Action

Compounds with similar structures have been found to target enzymes likeSterol 14α-demethylases (CYP51) , which are essential for sterol biosynthesis in eukaryotes .

Mode of Action

A compound with a similar structure, dcmu, is known to inhibit photosynthesis by blocking the q b plastoquinone binding site of photosystem ii, preventing the electron flow from photosystem ii to plastoquinone .

Biochemical Pathways

Based on the mode of action of similar compounds, it could potentially affect the sterol biosynthesis pathway or the photosynthesis pathway .

Result of Action

Based on the mode of action of similar compounds, it could potentially inhibit the growth of organisms by disrupting sterol biosynthesis or photosynthesis .

Biochemical Analysis

Biochemical Properties

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways and cellular processes . Additionally, the compound may interact with proteins involved in oxidative stress responses, thereby modulating the cellular redox state.

Cellular Effects

The effects of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea on cells are multifaceted. It has been shown to influence cell proliferation, apoptosis, and differentiation. In cancer cells, the compound can induce cell cycle arrest and promote programmed cell death, making it a potential candidate for anticancer therapy . Furthermore, it affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and growth. The compound also impacts gene expression, leading to changes in the levels of various proteins involved in cellular metabolism and stress responses.

Molecular Mechanism

At the molecular level, N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea exerts its effects through several mechanisms. It binds to specific biomolecules, altering their structure and function. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . Additionally, it may activate or repress the transcription of specific genes, leading to changes in protein expression and cellular behavior. These molecular interactions are critical for understanding the compound’s therapeutic potential and side effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cells. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as reducing tumor growth or alleviating inflammation . At higher doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in preclinical studies.

Metabolic Pathways

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound may inhibit enzymes involved in glycolysis or the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism . These interactions can have significant implications for the compound’s therapeutic applications and potential side effects.

Transport and Distribution

The transport and distribution of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins, which facilitate its uptake and accumulation in target cells . Additionally, its distribution within tissues can influence its efficacy and toxicity. Understanding these processes is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea is important for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect energy production and apoptosis. These localization patterns are crucial for understanding the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

The synthesis of 1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3-phenylurea typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with phenylurea under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3-phenylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

Scientific Research Applications

1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3-phenylurea has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential pharmaceutical applications.

Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent.

Comparison with Similar Compounds

1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3-phenylurea can be compared with other thiazole derivatives, such as:

2-(4-Isopropylthiazol-2-yl)-4,5-diphenylimidazole: Known for its antifungal properties.

4-Amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol: Exhibits significant antibacterial activity.

5-(4-Isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol: Known for its anti-inflammatory effects.

The uniqueness of this compound lies in its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and reactivity profiles.

Properties

IUPAC Name |

1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3OS/c17-10-6-7-12(13(18)8-10)14-9-23-16(20-14)21-15(22)19-11-4-2-1-3-5-11/h1-9H,(H2,19,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDNHAXBOMZTZKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347165 | |

| Record name | 1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5695-15-8 | |

| Record name | 1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[7-Acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chlorophenyl acetate](/img/structure/B5350765.png)

![2-[(dimethylamino)methyl]-N-methyl-N-(quinolin-3-ylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B5350778.png)

![3-[(2E)-3-(4-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B5350788.png)

![1-[[3-(4-chlorophenoxy)phenyl]methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B5350794.png)

methanone](/img/structure/B5350799.png)

![3-(2,6-dichlorophenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5350804.png)

![2-(3,4-dichlorophenyl)-4-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B5350813.png)

![(4aS*,8aR*)-6-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(2-phenylethyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5350841.png)

![ethyl {4-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]-2-ethoxyphenoxy}acetate](/img/structure/B5350866.png)

![{2-[4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5350872.png)

![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-quinolinecarboxamide](/img/structure/B5350874.png)